![molecular formula C14H8F2N2S2 B2400434 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-51-8](/img/structure/B2400434.png)
4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Subheading: Antimicrobial Applications of Thiadiazole Derivatives
Several studies have focused on the antimicrobial properties of thiadiazole derivatives. Kariuki et al. (2022) discovered that a compound structurally similar to 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole showed promising antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin (Kariuki, Mohamed, Abdel-Wahab, & El‐Hiti, 2022). Another study by Badiger et al. (2013) synthesized derivatives of thiadiazole and evaluated their antimicrobial efficacy, finding significant activity against various bacterial and fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticancer Potential
Subheading: Anticancer Properties of Thiadiazole Compounds
Research has also explored the anticancer potential of thiadiazole derivatives. For instance, Karki et al. (2011) synthesized novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, finding that some compounds exhibited strong cytotoxicity against leukemia cells, suggesting potential as chemotherapeutic agents (Karki, Panjamurthy, Kumar, Nambiar, Ramareddy, Chiruvella, & Raghavan, 2011). Yushyn et al. (2022) also studied a pyrazoline-bearing hybrid molecule with a thiadiazole core, revealing promising anticancer activity in vitro (Yushyn, Holota, & Lesyk, 2022).
Central Nervous System Activity
Subheading: CNS Impact of Thiadiazole Derivatives
Some thiadiazole derivatives have been studied for their effects on the central nervous system. Clerici et al. (2001) synthesized and evaluated a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, finding significant antidepressant and anxiolytic properties in some compounds (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001). Sharma et al. (2011) also reported antidepressant, anxiolytic, and anticonvulsant activities in newly synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, demonstrating their potential as CNS agents (Sharma, Misra, Sainy, & Chaturvedi, 2011).
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKODBEBGWALPBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

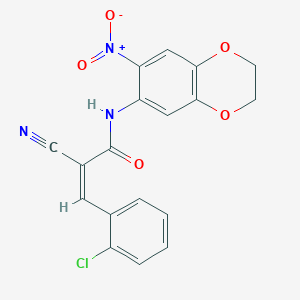
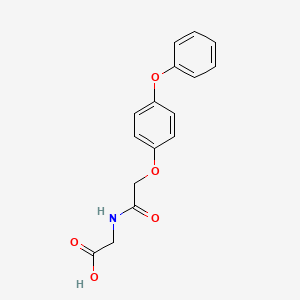
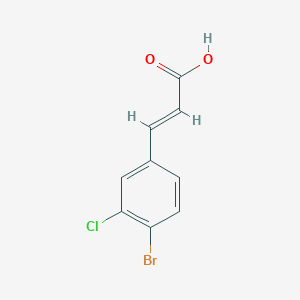
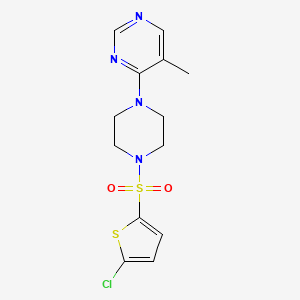
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate](/img/structure/B2400359.png)
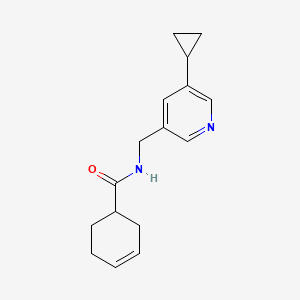
![2-[4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2400361.png)
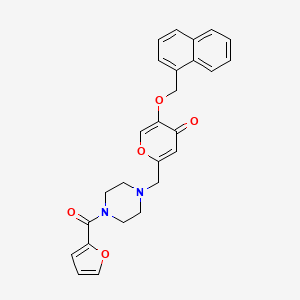
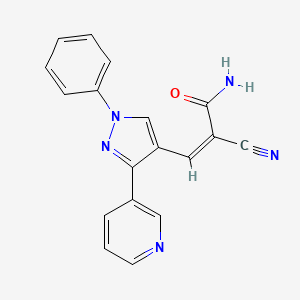
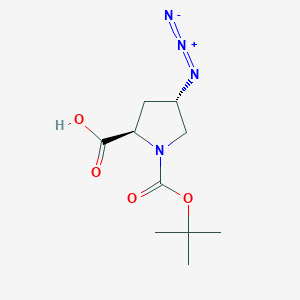
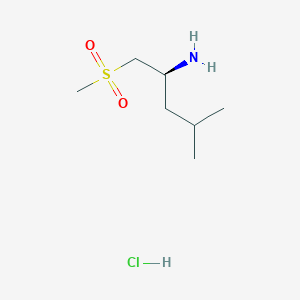
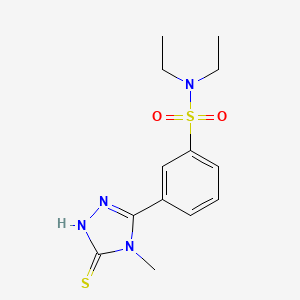

![(2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2400374.png)